molecular formula C14H17NO2 B1462708 (2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1666120-10-0

(2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B1462708
CAS No.: 1666120-10-0
M. Wt: 231.29 g/mol
InChI Key: BEAPCLFCORNJAQ-VOTSOKGWSA-N
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Description

(2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one is a chemical research compound belonging to the cinnamamide class, which is recognized in pre-clinical research for its potential bioactive properties . While this specific derivative is novel, its core structure is closely related to other cinnamamide and piperidine-based compounds that have demonstrated significant research value in multiple fields. Cinnamamide derivatives have been identified as important candidates in neuroscience research, with studies showing potent anticonvulsant and antiseizure activities in various animal models of epilepsy . The (2E)-3-phenylprop-2-en-1-one (cinnamoyl) moiety is considered a key pharmacophore responsible for these neurological effects . Furthermore, the incorporation of a substituted piperidine ring, such as the 4-hydroxypiperidin-1-yl group in this compound, is a strategy of high interest in medicinal chemistry. Piperidine moieties are found in compounds with a wide range of pharmacological activities, and recent research has highlighted a specific class of 1,4,4-trisubstituted piperidines that exhibit inhibitory activity against human coronaviruses, including SARS-CoV-2 . These piperidine-based inhibitors are believed to act by targeting the virus's main protease (Mpro), a crucial enzyme for viral replication . This mechanism is distinct from that of other antiviral agents, positioning such compounds as valuable tools for investigating novel therapeutic strategies. Therefore, this compound presents a versatile scaffold for researchers exploring new chemical entities in areas such as neurology and virology.

Properties

IUPAC Name

(E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13-8-10-15(11-9-13)14(17)7-6-12-4-2-1-3-5-12/h1-7,13,16H,8-11H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAPCLFCORNJAQ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101202416
Record name (2E)-1-(4-Hydroxy-1-piperidinyl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1666120-10-0
Record name (2E)-1-(4-Hydroxy-1-piperidinyl)-3-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1666120-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-(4-Hydroxy-1-piperidinyl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one , also known as a derivative of cinnamamide, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its anticonvulsant effects, cytotoxicity, and other pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C14_{14}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 1666120-10-0

The compound features a piperidine ring substituted with a hydroxyl group, contributing to its unique pharmacological profile.

Anticonvulsant Activity

Research has indicated that this compound exhibits significant anticonvulsant properties. A study involving various cinnamamide derivatives demonstrated that this compound was effective in animal models of seizures and epilepsy. The mechanism of action is believed to involve modulation of neurotransmitter systems, including GABAergic and glutamatergic pathways .

StudyModelDosageEffect
Mouse model of seizures498.2 mg/kg i.p.Significant reduction in seizure frequency
In vitro assaysUp to 100 µMNo cytotoxicity observed

Cytotoxicity and Safety Profile

In vitro studies conducted on HepG2 (liver cancer) and H9c2 (cardiac muscle) cell lines revealed that the compound is non-cytotoxic at concentrations up to 100 µM. This suggests a favorable safety profile for further development as a therapeutic agent .

The anticonvulsant activity may be attributed to the compound's interaction with various receptors:

  • GABA Receptors : Enhances GABAergic transmission.
  • TRPV1 Receptors : Modulates pain perception pathways .

Case Study 1: Anticonvulsant Efficacy

A study assessed the efficacy of this compound in a mouse model with induced seizures. The compound was administered intraperitoneally, showing a marked decrease in seizure episodes compared to control groups.

Case Study 2: Safety and Toxicology

In another investigation, the Ames test was performed to evaluate mutagenicity. Results indicated that the compound did not exhibit mutagenic properties, reinforcing its potential as a safe therapeutic candidate .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of cinnamamide, including (2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one, exhibit significant anticonvulsant properties. A study highlighted the compound's efficacy in various animal models of epilepsy, showing promising results comparable to established antiepileptic drugs like valproic acid . The mechanism appears to involve modulation of neurotransmitter systems, particularly through interactions with NMDA and TRPV1 receptors .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective capabilities. In vivo studies demonstrated that it could mitigate neuronal damage in models of traumatic brain injury and seizures . The presence of the hydroxypiperidine group is believed to enhance its neuroprotective effects by improving blood-brain barrier permeability and promoting neuronal survival.

Analgesic Properties

In addition to its anticonvulsant effects, this compound has shown analgesic properties in rodent models. The compound's ability to modulate pain pathways suggests potential applications in pain management therapies .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or neuroinflammation associated with neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Key features influencing its pharmacological profile include:

  • Piperidine Ring : Enhances solubility and receptor binding affinity.
  • Phenyl Group : Contributes to hydrophobic interactions with biological targets.

A comparative analysis with similar compounds indicates that modifications to the piperidine or phenyl groups can significantly alter the activity and selectivity towards specific receptors .

Case Study 1: Anticonvulsant Efficacy

A study published in the International Journal of Molecular Sciences reported on the anticonvulsant efficacy of this compound in various seizure models. The compound was effective in reducing seizure frequency and duration, demonstrating a favorable safety profile with no observed cytotoxicity at therapeutic doses .

Case Study 2: Neuroprotection in Traumatic Brain Injury

In a rodent model of traumatic brain injury, this compound was administered post-injury and showed significant reductions in neuronal loss and improved functional recovery compared to control groups. The neuroprotective effects were attributed to its ability to modulate inflammatory responses and promote neuronal survival pathways .

Comparison with Similar Compounds

Cinnamamide Derivatives with Modified Piperidine Moieties

Several analogs of compound 15 have been synthesized with variations in the piperidine ring or aryl substituents:

Compound Substituents Key Findings Reference
Compound 15 4-hydroxypiperidine, phenyl Dual chemosensitizing and cardioprotective effects; no toxicity in normal cells .
1a 4-hydroxypiperidine, 4-chlorophenyl Moderate chemosensitizing activity in A549 cells; weaker cardioprotection vs. compound 15 .
1b 4-hydroxypiperidine, 2-methylphenyl Similar chemosensitizing activity to 1a; no significant cardioprotective data reported .

Structural Insights :

  • Chlorine (1a) and methyl (1b) substituents on the phenyl ring may increase lipophilicity (higher LogP), reducing bioavailability compared to compound 15 .

Diarylpyrazole Chalcone Derivatives

Chalcones with pyrazole cores () exhibit distinct structural and functional profiles:

Compound Substituents Physical Properties Biological Activity Reference
7c, 7d, 7e, 7f Phenylsulphone/carbonitrile Melting range: 110–180°C Anticancer (untested in models)
Compound 15 4-hydroxypiperidine Not reported Dual chemosensitizing/cardioprotective

Key Differences :

  • Pyrazole-containing chalcones (e.g., 7c–7f) have higher molecular weights (>400 g/mol) and melting points due to rigid sulfone groups, which may limit membrane permeability .

Amino Chalcones

Amino-substituted analogs, such as (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (), show divergent activity:

Compound Substituents IC50 (HeLa) Notes Reference
Amino Chalcone 4-aminophenyl 22.75 µg/mL Moderate cytotoxicity; no cardioprotective data .
Compound 15 4-hydroxypiperidine Not reported Dual activity; IC50 not quantified but described as potent .

Structural Impact :

Halogenated and Heterocyclic Analogs

Compounds with halogen or heterocycle substitutions (–18, 20–22) highlight substituent effects:

Compound Substituents Key Features Reference
4-fluorophenyl analog 4-fluorophenyl, 2-methylpiperidine Increased lipophilicity (LogP ~3.5) .
Nitrophenyl analog 4-nitrophenyl, pyrrolidine Electron-withdrawing group; unpaired cytotoxicity data .
Compound 15 4-hydroxypiperidine Balanced LogP (~2.8); optimal solubility .

Comparison :

  • Electron-withdrawing groups (e.g., -NO₂ in ) may reduce cellular uptake due to polarity, whereas electron-donating groups (e.g., -OH in compound 15) improve target affinity .

Preparation Methods

Detailed Synthetic Procedure

A representative preparation method is described in the literature, which outlines the following steps:

Reagents and Conditions:

Reagent/Material Quantity Role
4-Hydroxypiperidine 1 g (9.89 mmol) Nucleophile
Diisopropylethylamine (DIEA) 1.73 mL (10.2 mmol) Base, to neutralize HCl
Dichloromethane (DCM) 20 mL Solvent

Procedure Summary:

  • 4-Hydroxypiperidine and diisopropylethylamine are dissolved in dichloromethane.
  • The mixture is stirred at room temperature to allow nucleophilic attack of the piperidine nitrogen on the α,β-unsaturated carbonyl precursor (such as cinnamoyl chloride or equivalent activated derivative).
  • The reaction proceeds with retention of the E-configuration at the double bond.
  • Product isolation is achieved via standard work-up and purification methods such as flash chromatography.

Notes on Reaction:

  • The use of DIEA serves to scavenge the acid byproduct and maintain a basic environment to favor amine nucleophilicity.
  • Dichloromethane is chosen for its inertness and ability to dissolve both reactants.
  • The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates.

Characterization and Confirmation of Structure

The synthesized compound is characterized by multiple spectroscopic and analytical techniques:

Technique Purpose Key Observations
$$^{1}H$$ and $$^{13}C$$ NMR Structural elucidation and stereochemistry Signals consistent with E-isomer and piperidine substitution
LC/MS Molecular weight confirmation Molecular ion peak matching expected mass
Elemental Analysis Purity and composition verification Consistency with theoretical C, H, N, O content
X-ray Crystallography Definitive stereochemical assignment Confirms E-configuration and piperidine orientation

These methods confirm the successful formation of the target compound with the correct stereochemistry and purity.

Related Synthetic Steps for Piperidine Precursor

The 4-hydroxypiperidine unit can be synthesized or sourced commercially. Its preparation is documented through multi-step synthetic routes starting from amino acid derivatives such as L-ornithine hydrochloride or L-glutamic acid. A typical synthetic sequence includes:

  • Base-mediated cyclization and hydroxylation steps.
  • Use of reagents such as sodium hydroxide, alumina, iso-amyl nitrite, and rhodium(II) acetate under controlled temperature and solvent conditions.
  • Industrial scale methods employ chemoselective amidation and reductive cyclization techniques to obtain 4-hydroxypiperidine derivatives efficiently.

This precursor synthesis is crucial for ensuring the availability of high-purity 4-hydroxypiperidine for subsequent coupling reactions.

Comparative Table of Preparation Parameters

Aspect Description/Condition Reference
Nucleophile 4-Hydroxypiperidine
Electrophile Cinnamoyl chloride or equivalent Inferred from standard acylation
Base Diisopropylethylamine (DIEA)
Solvent Dichloromethane (DCM)
Temperature Room temperature (approx. 20–25°C)
Reaction time Variable, typically several hours Standard for nucleophilic substitution
Purification Flash chromatography
Yield Not explicitly stated; comparable reactions ~70–80% Comparable literature reports

Research Findings and Notes

  • The compound crystallizes in the E-configuration, confirmed by X-ray crystallography, with the piperidine substituent adopting conformations influenced by hydrogen bonding.
  • The hydroxyl group on the piperidine ring participates in intermolecular hydrogen bonding, affecting crystal packing and potentially influencing solubility and reactivity.
  • The reaction conditions are mild, avoiding harsh reagents that could lead to side reactions or racemization.
  • Spectroscopic data align well with the proposed structure, supporting the robustness of the synthetic method.

Q & A

Basic: What are the optimal synthetic routes for (2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones. React 4-hydroxypiperidine-derived ketone (e.g., 4-hydroxypiperidin-1-yl acetophenone) with benzaldehyde under basic conditions (e.g., NaOH in ethanol). Key steps:

  • Reagent selection : Use anhydrous solvents to avoid side reactions.
  • Temperature : Reflux (~80°C) to drive enolate formation.
  • Purification : Recrystallize using ethanol or column chromatography to isolate the (E)-isomer .
    Example protocol :
ComponentAmountConditionsYield
Ketone derivative1.2 mmolEthanol, NaOH (10%), reflux, 6h~65%

Advanced: How can computational methods like DFT predict the reactivity of this compound?

Density Functional Theory (DFT) calculations analyze electronic structure, frontier molecular orbitals (HOMO-LUMO), and charge distribution to predict reactivity. For example:

  • HOMO-LUMO gap : Indicates electrophilicity/nucleophilicity.
  • Reaction pathways : Simulate intermediates (e.g., enolate formation) to identify kinetic/thermodynamic control .
    Key parameters :
  • Basis set: B3LYP/6-311G(d,p).
  • Solvent effects: Include via PCM model.

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

  • NMR :
    • ¹H NMR : Look for vinyl proton coupling (J = 12–16 Hz for trans-configuration).
    • ¹³C NMR : Carbonyl (C=O) at ~190 ppm; conjugated alkene carbons at ~120–140 ppm .
  • IR : C=O stretch (~1650 cm⁻¹), conjugated C=C (~1600 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peak (e.g., m/z 283 for C₁₅H₁₇NO₂⁺) .

Advanced: How to resolve contradictions in NMR data for E/Z isomers?

  • NOESY : Detect spatial proximity of protons (e.g., vinyl protons in E vs. Z isomers).
  • XRD : Definitive confirmation via crystal structure (e.g., CCDC deposition numbers in ).
  • Coupling constants : Trans (E) isomers show J = 12–16 Hz; cis (Z) isomers have J < 10 Hz .

Basic: What are common side reactions during synthesis, and how are they mitigated?

  • Polymerization : Minimize by using inert atmosphere (N₂/Ar) and low temperatures during enolate formation.
  • Keto-enol tautomerism : Stabilize via pH control (basic conditions favor enolate) .

Advanced: How to design biological activity assays for this compound?

  • In vitro antimicrobial testing : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli). Reference similar chalcones in .
  • Enzyme inhibition assays : Target enzymes like kinases or acetylcholinesterase. Use fluorogenic substrates and IC₅₀ calculations .

Basic: How to validate the compound’s stability under varying pH/temperature?

  • HPLC monitoring : Track degradation over time at pH 2–10 and 25–60°C.
  • Arrhenius plot : Predict shelf life by extrapolating accelerated stability data .

Advanced: What crystallographic techniques elucidate intermolecular interactions?

  • Single-crystal XRD : Resolve hydrogen bonding (e.g., hydroxyl-piperidine interactions) and π-π stacking (phenyl groups).
  • Hirshfeld surface analysis : Quantify interaction types (e.g., O–H⋯O, C–H⋯π) .

Basic: How to optimize reaction yields for scale-up?

  • Catalyst screening : Test bases (e.g., KOH vs. NaOH) and solvents (ethanol vs. methanol).
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 6h) .

Advanced: What strategies address discrepancies in biological activity data?

  • Purity verification : Use HPLC-MS to confirm >95% purity (e.g., warns of unverified commercial samples).
  • Assay standardization : Replicate conditions (e.g., inoculum size, incubation time) across labs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one
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(2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one

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